molecular formula C10H14O3S B2952786 (2,4,5-Trimethoxyphenyl)methanethiol CAS No. 212555-22-1

(2,4,5-Trimethoxyphenyl)methanethiol

Cat. No.: B2952786
CAS No.: 212555-22-1
M. Wt: 214.28
InChI Key: PDKCUIQKBZNCCO-UHFFFAOYSA-N
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Description

(2,4,5-Trimethoxyphenyl)methanethiol is an organic compound with the molecular formula C10H14O3S and a molecular weight of 214.28 g/mol It is characterized by the presence of three methoxy groups attached to a benzene ring and a thiol group attached to a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5-Trimethoxyphenyl)methanethiol typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound . The reaction conditions generally include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the thiol group, which can be reactive and odorous.

Chemical Reactions Analysis

Types of Reactions: (2,4,5-Trimethoxyphenyl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,4,5-Trimethoxyphenyl)methanethiol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,4,5-Trimethoxyphenyl)methanethiol involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to the disruption of cellular processes, making the compound a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

    2,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the thiol functionality.

    2,4,5-Trimethoxyphenethylamine: Contains the trimethoxyphenyl group with an ethylamine side chain.

    2,4,5-Trimethoxybenzoic acid: Features the trimethoxyphenyl group with a carboxylic acid functionality.

Uniqueness: (2,4,5-Trimethoxyphenyl)methanethiol is unique due to the presence of both the trimethoxyphenyl group and the thiol group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

(2,4,5-trimethoxyphenyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-11-8-5-10(13-3)9(12-2)4-7(8)6-14/h4-5,14H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKCUIQKBZNCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CS)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212555-22-1
Record name (2,4,5-trimethoxyphenyl)methanethiol
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